Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C6H9N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-2-methylimidazole. This can be achieved through the reaction of 1-ethyl-2-methylimidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the imidazole ring while achieving efficient sulfonation .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Reduction: Sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions are often conducted in polar solvents at elevated temperatures.
Major Products:
Oxidation: Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfonate.
Reduction: 1-ethyl-2-methylimidazole-4-sulfide.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonated imidazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
Wirkmechanismus
The mechanism of action of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions with electrophilic species. The imidazole ring can coordinate with metal ions, making it useful in catalytic applications . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are essential in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-2-methylimidazole: Lacks the sulfinate group, making it less reactive in sulfonation reactions.
Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfonate: The oxidized form of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate, with different reactivity and applications.
1-ethyl-2-methylimidazole-4-sulfide: The reduced form, with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its sulfinate group, which imparts specific reactivity and functionality. This makes it valuable in various chemical transformations and applications that are not feasible with its analogs .
Eigenschaften
Molekularformel |
C6H9N2NaO2S |
---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
sodium;1-ethyl-2-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C6H10N2O2S.Na/c1-3-8-4-6(11(9)10)7-5(8)2;/h4H,3H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
MGOJHUCCFNMXAR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=C(N=C1C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.